N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4/c19-11-7-5-10(6-8-11)15-21-22-18(27-15)20-14(24)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPKTGCCQJMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide , also known by its CAS number 56894-53-2, is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H12ClN3O3 , with a molecular weight of approximately 300.697 g/mol . The structure features a 1,3,4-oxadiazole ring fused with an isoindolinone moiety, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O3 |
| Molecular Weight | 300.697 g/mol |
| Melting Point | Not available |
| LogP | 3.755 |
| PSA | 76.220 |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound show potent antiproliferative effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit cell proliferation in human lung adenocarcinoma (A549) cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Similar oxadiazole derivatives have shown inhibitory effects on key enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation and cancer progression. Compound 2 from related studies exhibited significant inhibition rates of 59.52% for COX-1 and 50.59% for COX-2 .
- Interaction with Cellular Pathways : The compound's structural features allow it to interact with various cellular pathways that regulate apoptosis and cell cycle progression. This interaction can lead to increased apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
Beyond anticancer properties, this compound has also been evaluated for its antimicrobial efficacy. Research indicates that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For example, certain derivatives demonstrated moderate nematocidal activity against Meloidogyne incognita and effective antifungal activity against Rhizoctonia solani .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on Antiproliferative Effects : A recent investigation assessed the cytotoxic effects of various oxadiazole compounds on A549 cells and NIH/3T3 fibroblast cells. The study found that specific substitutions on the oxadiazole ring significantly enhanced antiproliferative activity without increasing toxicity to healthy cells .
- In Silico Analysis : Computational studies have supported experimental findings by predicting favorable interactions between the compound and target proteins involved in cancer progression and inflammation .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit notable cytotoxic effects. For instance, a study highlighted that related oxadiazole derivatives displayed significant growth inhibition percentages against several cancer cell lines:
| Compound | Cell Lines | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HOP-92 | 67.55% | |
| MDA-MB-231 | 56.53% |
These findings suggest that the oxadiazole moiety contributes to the compound's ability to inhibit cancer cell growth effectively .
Antimicrobial Properties
Research has also explored the antimicrobial activity of oxadiazole derivatives. A study synthesized various substituted oxadiazole compounds and evaluated their effects against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing the 1,3,4-oxadiazole structure can act as effective inhibitors of various enzymes. For example, some studies have reported that these compounds can inhibit lipoxygenase activity, which is relevant for developing anti-inflammatory agents . The ability to bind effectively to the active sites of enzymes highlights the therapeutic potential of these compounds in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is crucial for optimizing its efficacy. Variations in substituents on the oxadiazole ring and isoindolin moiety can significantly affect biological activity. For instance:
- The presence of electron-withdrawing groups can enhance anticancer activity.
- Modifications in the isoindolin structure may influence solubility and bioavailability.
Q & A
Q. What are the optimized synthetic routes for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Coupling of the oxadiazole moiety with the dioxoisoindolinyl acetamide group using reagents like EDCI/HOBt in dimethylformamide (DMF) .
- Critical parameters include temperature control (60–80°C), solvent polarity, and base selection (e.g., NaH for deprotonation) to minimize side reactions .
- Yield Optimization : Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography improve yields (typically 70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; dioxoisoindolinyl carbonyls at δ 167–170 ppm) .
- Infrared (IR) Spectroscopy : Key absorptions include C=O stretches (1680–1720 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 438.08) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli) or cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines) .
- Targeted Studies : Oxadiazole derivatives often inhibit enzymes like lipoxygenase or cyclooxygenase; activity can be quantified using spectrophotometric methods .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles, especially for the oxadiazole ring and acetamide linkage .
- Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Twinning or low-resolution data can be addressed using SHELXD for experimental phasing .
Q. What strategies mitigate contradictions in synthetic yields or biological activity across studies?
- Reaction Reproducibility : Standardize solvent purity (e.g., anhydrous DMF), catalyst batch, and inert atmosphere conditions .
- Biological Variability : Use isogenic cell lines and validate assays with positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of SAR studies can clarify substituent effects (e.g., electron-withdrawing groups on the oxadiazole enhance activity) .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin. Key interactions include H-bonding between the acetamide carbonyl and active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What are the challenges in optimizing this compound’s pharmacokinetic properties?
- Solubility : LogP values >3 indicate poor aqueous solubility; modify with polar groups (e.g., sulfonamide) without disrupting bioactivity .
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) identify vulnerable sites (e.g., oxadiazole ring oxidation). Prodrug strategies (e.g., esterification) may enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
